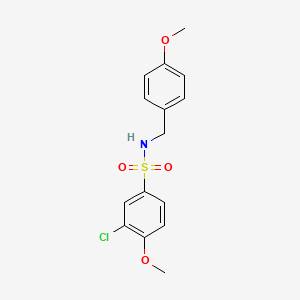
2-(4-chlorophenyl)-3-hydroxynaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for its antifungal, antibacterial, and anticancer properties. In recent years, plumbagin has gained attention from the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone involves the induction of oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in cell death. Plumbagin has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Plumbagin has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and thioredoxin reductase, which are involved in cancer cell proliferation. Plumbagin has also been found to induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK and PI3K/AKT pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone is its availability and low cost compared to other anticancer drugs. It also has a relatively low toxicity profile, making it a potential candidate for cancer treatment. However, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has low solubility in water, which can limit its use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in combination with other anticancer drugs to enhance its effectiveness. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in the treatment of other diseases such as fungal and bacterial infections warrants further investigation.
Synthesemethoden
Plumbagin can be synthesized from naturally occurring sources such as Plumbago zeylanica or from chemical synthesis. The most common chemical synthesis method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Plumbagin has shown promising results in various scientific research applications. It has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5714516 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)

![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)